2-Bromosalicylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1321-05-7 |
|---|---|
Molecular Formula |
C7H7BrO3 |
Molecular Weight |
219.034 |
IUPAC Name |
6-bromo-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H7BrO3/c8-7(11)4-2-1-3-5(7)6(9)10/h1-5,11H,(H,9,10) |
InChI Key |
IWJWHLRGMLXGPS-UHFFFAOYSA-N |
SMILES |
C1=CC(C(C=C1)(O)Br)C(=O)O |
Synonyms |
2-Bromosalicylic acid |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of 2 Bromosalicylic Acid
Direct Bromination Approaches for 2-Bromosalicylic Acid Synthesis
Direct bromination of salicylic (B10762653) acid is a primary route for producing brominated derivatives. However, the regioselectivity of this reaction is strictly governed by the electronic properties of the hydroxyl (-OH) and carboxyl (-COOH) groups already present on the aromatic ring. Consequently, direct bromination does not yield all possible isomers, with 5-bromosalicylic acid and 3,5-dibromosalicylic acid being the most common products. ias.ac.in
Electrophilic Aromatic Substitution Mechanisms in Bromination
The bromination of salicylic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism. organic-chemistry.org In this reaction, an electrophile, typically the bromine molecule (Br₂) polarized by a solvent or catalyst, is attacked by the electron-rich benzene (B151609) ring. google.com The salicylic acid molecule contains both an activating group (the -OH group) and a deactivating group (the -COOH group). lookchem.com
The hydroxyl group is a powerful activating group that donates electron density into the ring through resonance, stabilizing the cationic intermediate (the arenium ion or Wheland intermediate) formed during the substitution. organic-chemistry.org It strongly directs incoming electrophiles to the positions ortho and para to itself (the C4 and C6 positions). The carboxyl group is a deactivating group that withdraws electron density and directs incoming electrophiles to the meta position (the C3 and C5 positions).
The strongly activating nature of the hydroxyl group dominates the reaction's orientation. Therefore, substitution occurs preferentially at the positions activated by the -OH group, which are C4 and C6. In salicylic acid (2-hydroxybenzoic acid), the position para to the hydroxyl group is C5, and the position ortho is C6. Direct electrophilic attack at the C5 position is favored, leading to 5-bromosalicylic acid. If a second substitution occurs, it adds at the other activated position, C3, to yield 3,5-dibromosalicylic acid.
Influence of Reaction Parameters on Bromination Selectivity and Yield
The outcome of the direct bromination of salicylic acid is highly dependent on the reaction conditions, including the solvent, catalyst, and stoichiometry of the bromine used. These parameters can be tuned to favor either mono- or di-substituted products.
| Solvent | Catalyst/Reagent | Primary Product(s) | Reference |
|---|---|---|---|
| Acetic Acid | Bromine (Br₂) | 5-Bromosalicylic acid, 3,5-Dibromosalicylic acid | ias.ac.in |
| Dibromoethane | Bromine (Br₂) | 5-Bromosalicylic acid (high purity) | google.com |
| Aqueous | AlBr₃-Br₂ | 3,5-Dibromosalicylic acid | wikipedia.org |
| Aqueous | NH₄Br-Br₂ | 3,5-Dibromosalicylic acid | researchgate.net |
| Dichloromethane | Pr₄NBr₉ | 5-Bromosalicylic acid | chemicalbook.com |
Improved Synthetic Routes and Yield Optimization
Research has focused on optimizing direct bromination methods to improve yields and product purity, particularly for commercially important isomers like 5-bromosalicylic acid and 3,5-dibromosalicylic acid. These improved routes often employ alternative brominating agents or catalyst systems in aqueous environments to enhance efficiency and reduce environmental impact.
| Method | Product | Yield | Key Features | Reference |
|---|---|---|---|---|
| Aqueous AlBr₃-Br₂ system | 3,5-Dibromosalicylic acid | 92% | Fast reaction (20 min), clean synthesis | wikipedia.org |
| Aqueous NH₄Br-Br₂ system | 3,5-Dibromosalicylic acid | 96% | Instantaneous reaction, high purity (98.8% by HPLC) | researchgate.net |
| Br₂ in Dibromoethane | 5-Bromosalicylic acid | 90% | High purity, recyclable solvent system | google.com |
| Pr₄NBr₉ in Dichloromethane | 5-Bromosalicylic acid | 95% | Uses a stable, solid brominating agent | chemicalbook.com |
Indirect Synthesis Pathways of this compound Isomers
Certain isomers of bromosalicylic acid cannot be synthesized via direct bromination due to the directing effects of the substituents. For these compounds, indirect synthetic pathways are necessary. 3-Bromosalicylic acid is a prime example of an isomer that requires a multi-step, indirect approach. ias.ac.in
A well-established method for introducing a bromo substituent at a specific position on an aromatic ring is the Sandmeyer reaction. wikipedia.orggeeksforgeeks.org This reaction converts a primary aromatic amine into a diazonium salt, which is then displaced by a bromide, typically using a copper(I) bromide catalyst. wikipedia.org To synthesize 3-bromosalicylic acid, one would start with 3-aminosalicylic acid. The amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent addition of copper(I) bromide facilitates the replacement of the diazonium group with bromine, yielding the target 3-bromosalicylic acid. organic-chemistry.orggeeksforgeeks.org
Historically, other indirect routes have been developed. One method involves the bromination of 5-sulpho-salicylic acid to produce 3-bromo-5-sulpho-salicylic acid, followed by the removal of the sulfonic acid group by passing superheated steam through a concentrated aqueous solution to yield 3-bromosalicylic acid. ias.ac.in
Derivatization Chemistry of this compound
Bromosalicylic acids serve as versatile intermediates in organic synthesis. The presence of three distinct functional groups—the carboxylic acid, the hydroxyl group, and the carbon-bromine bond—allows for a wide range of chemical transformations to build more complex molecules.
Synthesis of this compound Esters
Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a fundamental derivatization strategy. byjus.com For salicylic acid and its derivatives, this typically involves heating the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.uk
However, the synthesis of esters from bromosalicylic acid isomers can sometimes present challenges. While many isomers undergo standard esterification, some require alternative methods. For example, early research found that the synthesis of the methyl ester of 3-bromosalicylic acid failed using the standard method of alcoholysis of the acid or its corresponding acid chloride. ias.ac.in To overcome this, the ester was successfully prepared by reacting the silver salt of 3-bromosalicylic acid with methyl iodide. ias.ac.in This highlights how the specific substitution pattern on the ring can influence the reactivity of the functional groups and necessitate tailored synthetic approaches.
Formation of Methyl Esters
The conversion of the carboxylic acid group of this compound into its corresponding methyl ester, methyl 2-bromosalicylate, is a fundamental derivatization. This transformation is typically achieved through Fischer-Speier esterification. In this acid-catalyzed reaction, the carboxylic acid is heated with an excess of methanol (B129727). A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas, is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is used, or the water formed during the reaction is removed.
Alternatively, esters can be synthesized in a two-step process by first converting the carboxylic acid to an acid chloride, which is then reacted with the alcohol. This method is often faster and not reversible. Other reagents like dimethyl sulfate (B86663) or trimethylsilyldiazomethane (B103560) can also be used for methylation under specific conditions.
Formation of Acid Chlorides from this compound
The synthesis of 2-bromosalicyl chloride from this compound involves the replacement of the carboxylic hydroxyl group with a chlorine atom. This creates a highly reactive acyl chloride, which is a valuable intermediate for further functionalization, particularly in amidation and esterification reactions that may not proceed efficiently from the less reactive carboxylic acid.
The most common laboratory method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). During this reaction, the hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by the chloride ion (Cl⁻) generated in the reaction leads to the formation of the acid chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). The reaction is driven to completion by the escape of these gaseous products. Oxalyl chloride ((COCl)₂) can also be used, often with a catalytic amount of dimethylformamide (DMF).
Amidation Reactions and Benzamide Derivative Synthesis
The synthesis of 2-bromobenzamide (B1207801) derivatives from this compound is a key transformation for creating compounds with diverse biological and material properties. Direct amidation of a carboxylic acid is generally difficult and requires high temperatures. Therefore, the reaction is almost always carried out using an activated form of the carboxylic acid, such as the methyl ester (as prepared in section 2.3.1.1) or the acid chloride (as prepared in section 2.3.2).
When 2-bromosalicyl chloride is used, it reacts readily with ammonia, primary amines, or secondary amines to yield the corresponding primary, secondary, or tertiary amides. The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion. Similarly, methyl 2-bromosalicylate can be converted to an amide by heating it with an amine, a process known as aminolysis.
Coupling Reactions Involving this compound
The bromine atom on the aromatic ring of this compound provides a reactive handle for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective methods for forming new carbon-carbon bonds. The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. For this compound, the C-Br bond can undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The reaction requires a base to activate the organoboron compound. The presence of the acidic carboxylic acid and phenolic hydroxyl groups on the this compound substrate means that they will react with the base, potentially requiring the use of excess base or prior protection of these functional groups to achieve efficient coupling.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While traditionally catalyzed by both palladium and copper, palladium-free variants have been developed. Research on the closely related 2-bromobenzoic acid demonstrates its utility in copper-catalyzed, palladium-free domino reactions. In these reactions, a Sonogashira-type coupling occurs between the 2-bromobenzoic acid and a terminal alkyne, followed by an intramolecular cyclization to produce 3-substituted phthalides. rsc.org This process involves the in-situ formation of a copper acetylide, which couples with the aryl bromide. rsc.orgresearchgate.net The reaction conditions can be tuned to favor specific products, and the electronic nature of substituents on the reactants influences the reaction yield. rsc.org
Table 1: Copper-Catalyzed Sonogashira Coupling of Substituted 2-Bromobenzoic Acids rsc.org
| Entry | 2-Bromobenzoic Acid Derivative | Alkyne | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Bromobenzoic acid | Phenylacetylene | CuI | Et₃N | DMF | 90 | 85 |
| 2 | 2-Bromo-5-fluorobenzoic acid | Phenylacetylene | CuI | Et₃N | DMF | 90 | 90 |
| 3 | 2-Bromo-5-methylbenzoic acid | Phenylacetylene | CuI | Et₃N | DMF | 90 | 75 |
| 4 | 2-Bromo-5-methoxybenzoic acid | Phenylacetylene | CuI | Et₃N | DMF | 90 | 70 |
| 5 | 2-Bromobenzoic acid | 1-Octyne | CuI | Et₃N | DMF | 90 | 80 |
Synthesis of Schiff Bases from this compound Precursors
The synthesis of Schiff bases requires the condensation of a primary amine with a carbonyl compound, typically an aldehyde or a ketone. To synthesize a Schiff base from this compound, the carboxylic acid functional group must first be converted into an aldehyde, yielding 2-bromosalicylaldehyde. This transformation is a crucial precursor step. Once 2-bromosalicylaldehyde is obtained, it can be readily reacted with a variety of primary amines in an alcohol solvent, often with a catalytic amount of acid, to produce the corresponding Schiff base (an imine) and water.
Azo Compound Synthesis Utilizing this compound Derivatives
Azo compounds, characterized by the functional group R-N=N-R', are a significant class of chemical compounds, particularly prominent as dyes. orientjchem.org The synthesis of azo dyes from this compound derivatives follows a well-established two-step process involving diazotization followed by an azo coupling reaction. unb.caekb.egchemistrystudent.com
The first step is the formation of a diazonium salt from a primary aromatic amine. nih.gov The amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing. chemistrystudent.comafjbs.com
The second step is the coupling reaction, where the freshly prepared diazonium salt acts as an electrophile and reacts with a nucleophilic coupling agent. In this context, a this compound derivative serves as the coupling component. The reaction is generally carried out in an alkaline solution, for instance, by dissolving the salicylic acid derivative in aqueous sodium hydroxide (B78521) (NaOH). orientjchem.org The diazonium salt solution is then added slowly to the cooled (0-5°C) coupling agent solution with continuous stirring. orientjchem.orgafjbs.com The resulting mixture is often acidified to precipitate the final azo compound, which can then be purified by recrystallization, commonly from glacial acetic acid. orientjchem.orgafjbs.com
The general reaction scheme is as follows:
Diazotization: Ar-NH₂ + NaNO₂ + 2HCl (aq) → [Ar-N₂]⁺Cl⁻ + NaCl + 2H₂O
Azo Coupling: [Ar-N₂]⁺Cl⁻ + (HO)(Br)C₆H₃COOH → Ar-N=N-C₆H₂(Br)(OH)(COOH) + HCl
Research on various salicylic acid derivatives has produced a range of azo compounds with different substituents. The table below summarizes the synthesis of azo compounds using various salicylic acid derivatives, a methodology directly applicable to this compound.
Table 1: Synthesis of Azo Dyes from Salicylic Acid Derivatives This table is based on methodologies that can be applied to this compound.
| Aromatic Amine (Diazonium Precursor) | Salicylic Acid Derivative (Coupling Agent) | Key Reaction Conditions | Reference |
|---|---|---|---|
| p-Nitroaniline | 3-Methylsalicylic acid | Diazotization at 0-5°C; Coupling in NaOH (aq) at 0-5°C; Acidification with HCl | orientjchem.org |
| p-Aminobenzoic acid | 4-Methylsalicylic acid | Diazotization at 0-5°C; Coupling in NaOH (aq) at 0-5°C; Acidification with HCl | orientjchem.org |
| m-Nitroaniline | 3-Methoxysalicylic acid | Diazotization at 0-5°C; Coupling in NaOH (aq) at 0-5°C; Acidification with HCl | orientjchem.orgresearchgate.net |
| Aniline-2-sulfonic acid | Salicylic acid | Diazotization at 0-5°C; Coupling in NaOH (aq) at 0-5°C | unb.ca |
Chalcone (B49325) Derivatives of this compound
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are key precursors in the biosynthesis of flavonoids and are synthesized through the Claisen-Schmidt condensation. researchgate.netmdpi.com This reaction involves the base-catalyzed condensation between a ketone possessing an α-hydrogen and an aromatic aldehyde that lacks an α-hydrogen. wikipedia.orgpraxilabs.com
To synthesize chalcone derivatives from this compound, it is first necessary to introduce a ketone functional group. A common precursor is a bromo-acetylsalicylic acid derivative, such as 5-bromo-3-acetylsalicylic acid. nih.gov This intermediate can be prepared from 5-bromosalicylic acid via acetylation followed by a Fries rearrangement. nih.gov
The Claisen-Schmidt condensation is then carried out by reacting the bromo-acetylsalicylic acid with various substituted aromatic aldehydes in a solvent like ethanol. rasayanjournal.co.in A strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to catalyze the reaction. rasayanjournal.co.inscialert.net The reaction mixture is stirred at room temperature for an extended period, after which it is diluted with water and acidified to precipitate the crude chalcone product. scialert.net
The general reaction is: (HO)(Br)C₆H₂(COCH₃)COOH + Ar-CHO --(Base)--> (HO)(Br)C₆H₂(CO-CH=CH-Ar)COOH + H₂O
Detailed research has been conducted on the synthesis of chalcones from 5-bromo-3-acetylsalicylic acid, yielding a variety of derivatives. nih.gov
Table 2: Chalcone Derivatives from 5-Bromo-3-acetylsalicylic acid
| Reactant A: Bromo-ketone Precursor | Reactant B: Aromatic Aldehyde | Product Name | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Acetyl-5-bromosalicylic acid | Benzaldehyde | 5-Bromo-2-hydroxy-3-(3-phenyl-acryloyl)-benzoic acid | 65% | nih.gov |
| 3-Acetyl-5-bromosalicylic acid | 2-Chlorobenzaldehyde | 5-Bromo-3-[3-(2-chlorophenyl)-acryloyl]-2-hydroxybenzoic acid | 60% | nih.gov |
| 3-Acetyl-5-bromosalicylic acid | 3-Chlorobenzaldehyde | 5-Bromo-3-[3-(3-chlorophenyl)-acryloyl]-2-hydroxybenzoic acid | 70% | nih.gov |
| 3-Acetyl-5-bromosalicylic acid | 4-Fluorobenzaldehyde | 5-Bromo-3-[3-(4-fluorophenyl)-acryloyl]-2-hydroxybenzoic acid | 68% | nih.gov |
Functionalization of Polysaccharides with this compound Moieties
The modification of polysaccharides is a crucial strategy for creating advanced biomaterials with tailored properties. ncsu.edunih.gov Grafting specific chemical moieties, such as this compound, onto a polysaccharide backbone can introduce new functionalities. researchgate.netresearchgate.net Polysaccharides like chitosan (B1678972), starch, and arabinogalactan (B145846) have been successfully functionalized for various applications. researchgate.netresearchgate.netnih.gov
A notable method for covalently linking a bromo-salicylic acid derivative to a polysaccharide is through palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net Specifically, new salicylate (B1505791) derivatives of arabinogalactan, a polysaccharide from larch wood, have been synthesized by coupling propargyl ethers of arabinogalactan with 5-bromosalicylic acid salts. researchgate.net
This synthesis is a type of Sonogashira reaction. The reaction is performed using a catalytic system composed of a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(Ph₃P)₄), and a copper(I) salt cocatalyst, like copper(I) bromide (CuBr) or copper(I) iodide (CuI). researchgate.net A base, such as piperidine (B6355638) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is required, and the reaction is typically conducted in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (70–95 °C). researchgate.net The propargyl groups on the polysaccharide are converted into propinylsalicylate units, effectively grafting the bromosalicylic acid moiety onto the polymer chain. researchgate.net
Table 3: Palladium-Catalyzed Functionalization of Arabinogalactan with 5-Bromosalicylic Acid
| Polysaccharide Precursor | Substrate | Catalytic System | Base | Reaction Conditions | Outcome | Reference |
|---|---|---|---|---|---|---|
| Propargyl ether of arabinogalactan | 5-Bromosalicylic acid salt | Pd(Ph₃P)₄/PPh₃/CuBr | Piperidine | DMSO, 70-95°C | Conversion of 35% of propargyl groups | researchgate.net |
| Propargyl ether of arabinogalactan | 5-Bromosalicylic acid salt | Pd(Ph₃P)₄/PPh₃/CuI | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMSO, 70-95°C | Conversion of 50% of propargyl groups | researchgate.net |
Compound Index
Reaction Mechanisms and Degradation Pathways of 2 Bromosalicylic Acid
Mechanistic Investigations of 2-Bromosalicylic Acid Formation Reactions
The formation of brominated salicylic (B10762653) acids can occur through various reaction pathways, often involving electrophilic aromatic substitution. The bromination of salicylic acid in an aqueous solution with bromine follows second-order kinetics, being first order with respect to both salicylic acid and bromine. asianpubs.org The proposed mechanism suggests that the reaction is rapid. asianpubs.org
In sunlit saline surface waters, salicylic acid can undergo photo-bromination to form 5-bromosalicylic acid and 3,5-dibromosalicylic acid. nih.gov This process is believed to occur through at least two simultaneous mechanisms. The first involves the formation of reactive bromine radical species (Br•, Br2•−) through the hydroxyl radical-mediated oxidation of bromide ions. These radicals then react selectively with electron-rich compounds like salicylic acid. The second mechanism suggests the formation of hypobromous acid via a two-electron oxidation of bromide ions by peroxynitrite. This reaction is catalyzed by nitrite (B80452), which plays a key role in the photolytic formation of nitric oxide, a precursor to peroxynitrite. nih.gov
The synthesis of related compounds can also provide insight into formation mechanisms. For instance, in the synthesis of certain HIV-1 integrase inhibitors, a 3-formyl salicylaldehyde (B1680747) was brominated using N-bromosuccinimide (NBS) in acetonitrile (B52724) to yield a brominated intermediate. nih.gov Another approach involved the Suzuki-Miyaura cross-coupling reaction, where 5-bromosalicylic acid was coupled with various aryl boronic acids in the presence of a palladium catalyst in water at room temperature. rsc.org This highlights a pathway to more complex derivatives starting from a brominated salicylic acid. rsc.org
Table 1: Investigated Formation Reactions of Brominated Salicylic Acids
| Reactants | Reagents/Conditions | Product(s) | Source |
|---|---|---|---|
| Salicylic acid | Bromine (aqueous solution) | Brominated salicylic acid | asianpubs.org |
| Salicylic acid | Sunlit saline water, bromide ions | 5-Bromosalicylic acid, 3,5-dibromosalicylic acid | nih.gov |
| 3-Formyl salicylaldehyde | N-bromosuccinimide (NBS), acetonitrile | Brominated aldehyde intermediate | nih.gov |
| 5-Bromosalicylic acid, Phenyl boronic acid | [PdCl2(NH2CH2COOH)2] catalyst, K2CO3, water | Biphenyl carboxylic acid derivative | rsc.org |
Environmental Degradation Mechanisms of this compound
This compound can be found as a degradation product of larger brominated compounds, such as the polymeric flame retardant "Polymeric FR". bsef.comacs.org Its environmental fate is therefore of interest.
Oxidative Degradation Pathways
Advanced oxidation processes (AOPs) are effective in degrading halogenated organic compounds. The degradation of salicylic acid and its halogenated derivatives can be initiated by hydroxyl radicals (•OH). mdpi.comntnu.no In the case of salicylic acid, this leads to the formation of hydroxylated intermediates like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. mdpi.comntnu.no Further oxidation can lead to ring-opening and the formation of smaller aliphatic acids such as maleic acid, fumaric acid, and glyoxylic acid, eventually leading to mineralization (CO2 and water). mdpi.com
The degradation of 5-halogenosalicylic acids, including 5-bromosalicylic acid (5BrSA), by sulfate (B86663) radicals (SO4•−) in a thermo-activated persulfate system has also been studied. researchgate.net The results indicated that phenoxyl radicals play a crucial role in the primary oxidation pathways. researchgate.net
Radical-Mediated Decomposition of this compound
The decomposition of this compound can be mediated by various radical species. As mentioned, hydroxyl and sulfate radicals are key oxidants in AOPs. mdpi.comresearchgate.net The interaction of these highly reactive radicals with the aromatic ring of this compound initiates a cascade of reactions, leading to its degradation. mdpi.comntnu.noresearchgate.net
In the context of photo-bromination of salicylic acid in saline waters, reactive bromine radical species (Br•, Br2•−) are formed and react with the salicylic acid. nih.gov While this describes a formation pathway for brominated salicylic acids, the reverse, de-bromination, can also occur under certain reductive conditions. For example, the sulfite/UV process has been shown to be effective for the reductive dechlorination of monochloroacetic acid, and similar principles could apply to debromination. acs.org
Role of Catalysts in this compound Removal
Catalysts play a significant role in enhancing the degradation of halogenated organic compounds. In Fenton and Fenton-like processes, iron-based catalysts are used to generate hydroxyl radicals from hydrogen peroxide (H2O2). mdpi.com Theoretical studies comparing goethite (α-FeOOH) and lepidocrocite (γ-FeOOH) in the Fenton process for the removal of 5-bromosalicylic acid (BSA) showed that while goethite is better at catalyzing H2O2 decomposition, the γ-FeOOH/H2O2 system is more efficient in degrading BSA because free radicals are more easily desorbed from its surface. mdpi.com
Photocatalysis using titanium dioxide (TiO2) is another effective method. However, the degradation pathway of the target molecule is crucial. For salicylic acid, degradation primarily occurs through the formation of surface complexes with Ti(IV) ions, which is different from the pathway for phenol. psu.edu
Palladium catalysts are effective for Suzuki-Miyaura coupling reactions involving brominated salicylic acids, which, while being a synthetic application, demonstrates the catalytic activation of the carbon-bromine bond. rsc.orggoogle.com
Table 2: Key Species and Catalysts in the Degradation of Brominated Salicylic Acid
| Degradation Method | Key Reactive Species | Catalyst | Intermediate/Final Products | Source |
|---|---|---|---|---|
| Advanced Oxidation (AOPs) | Hydroxyl radicals (•OH) | - | Hydroxylated intermediates, aliphatic acids, CO2, H2O | mdpi.comntnu.no |
| Thermo-activated Persulfate | Sulfate radicals (SO4•−), Phenoxyl radicals | Heat | Oxidation products | researchgate.net |
| Fenton Process | Hydroxyl radicals (•OH) | Goethite (α-FeOOH), Lepidocrocite (γ-FeOOH) | Degradation products | mdpi.com |
| Photocatalysis | Electron-hole pairs | Titanium dioxide (TiO2) | Degradation products | psu.edu |
Advanced Spectroscopic Characterization of 2 Bromosalicylic Acid and Its Derivatives
Vibrational Spectroscopy Studies
Vibrational spectroscopy is instrumental in identifying functional groups and elucidating the structural intricacies of molecules by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and providing information about intra- and intermolecular interactions, such as hydrogen bonding.
For 2-Bromosalicylic acid, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its functional groups: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the brominated benzene (B151609) ring. The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the carboxylic acid significantly influences the position and shape of the O-H and C=O stretching bands. farmaceut.org
Due to the limited availability of specific experimental FT-IR data for this compound, a comparative analysis with related compounds such as salicylic (B10762653) acid and its other halogenated derivatives is insightful. For salicylic acid, a broad band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, superimposed with the sharper O-H stretch of the phenolic group. growingscience.comresearchgate.net The C=O stretching vibration of the carboxylic acid is usually found around 1650-1680 cm⁻¹. researchgate.net
In a study of 3-Bromo-2-hydroxy-5-methylbenzoic acid, the IR spectrum shows a broad O-H stretch for the carboxylic acid and hydroxyl groups in the range of 2500-3000 cm⁻¹ and a C=O stretch at approximately 1680 cm⁻¹. Theoretical calculations on 5-bromosalicylic acid predict the C=O stretching vibration to be around this region as well. dergipark.org.tr The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. For 2-bromobenzoic acid, these vibrations are assigned with the aid of computational methods. nih.gov
Table 1: Predicted and Comparative FT-IR Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds
| Vibrational Mode | Salicylic Acid (Experimental) growingscience.comresearchgate.net | 3-Bromo-2-hydroxy-5-methylbenzoic acid (Experimental) | 2-Bromobenzoic Acid (Experimental) nih.gov | Predicted Range for this compound |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3000 (broad) | - | 2500-3300 (broad) |
| O-H Stretch (Phenolic) | ~3230 | ~3200-3500 | - | ~3200-3500 |
| C-H Stretch (Aromatic) | ~3000-3100 | Not specified | ~3060 | ~3000-3100 |
| C=O Stretch (Carboxylic Acid) | ~1650-1680 | ~1680 | ~1688 | ~1660-1690 |
| C=C Stretch (Aromatic) | ~1450-1610 | Not specified | ~1570, 1589 | ~1450-1620 |
| C-O Stretch | Not specified | Not specified | ~1306 | ~1250-1350 |
| O-H Bend (in-plane) | ~1380 | Not specified | ~1421 | ~1380-1420 |
| C-Br Stretch | - | Not specified | Not specified | ~500-700 |
Note: This table is interactive. The data for this compound are predictive and based on the analysis of related compounds.
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the carbon skeleton of aromatic compounds.
The FT-Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. A detailed theoretical and experimental study on 5-bromosalicylic acid has been conducted, providing a basis for predicting the Raman shifts for this compound. researchgate.net In aromatic compounds, the C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the benzene ring are expected between 1400 and 1650 cm⁻¹. niscpr.res.in
For 2-bromobenzoic acid, FT-Raman studies have been performed and compared with theoretical calculations, aiding in the assignment of vibrational modes. nih.gov The ring breathing mode, a characteristic symmetric vibration of the benzene ring, is often a strong band in the Raman spectrum.
Table 2: Predicted and Comparative FT-Raman Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds
| Vibrational Mode | 5-Bromosalicylic Acid (Theoretical) researchgate.net | 2-Bromobenzoic Acid (Experimental) nih.gov | 2-Nitrophenol (for comparison of C-H modes) | Predicted Range for this compound |
| C-H Stretch (Aromatic) | ~3070-3090 | ~3068 | ~3100 | ~3050-3100 |
| C=O Stretch (Carboxylic Acid) | ~1660 | ~1688 | - | ~1660-1690 |
| C=C Stretch (Aromatic) | ~1570, 1610 | ~1573, 1592 | ~1580 | ~1570-1620 |
| Ring Breathing | ~1030 | ~1028 | ~1025 | ~1020-1040 |
| C-Br Stretch | ~670 | Not specified | - | ~650-700 |
Note: This table is interactive. The data for this compound are predictive and based on the analysis of related compounds.
Terahertz Time-Domain Spectroscopy (THz-TDS) probes low-frequency vibrational modes, such as intermolecular vibrations (e.g., hydrogen bond stretching and lattice phonons) and intramolecular torsional modes. researchgate.netfrontiersin.org This technique is highly sensitive to the crystalline structure and polymorphism of materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.
In this compound, three aromatic protons are present, and their chemical shifts are affected by the electron-withdrawing carboxylic acid group, the electron-donating hydroxyl group, and the bromine atom. The proton ortho to the bromine atom is expected to be deshielded and appear at a higher chemical shift. The protons of the carboxylic acid and hydroxyl groups are typically broad singlets and their chemical shifts can be highly variable depending on the solvent and concentration. ubc.ca
For comparison, in 3-Bromo-2-hydroxy-5-methylbenzoic acid, the aromatic protons show distinct splitting patterns. In the absence of experimental data for this compound, predicted chemical shifts can be estimated based on substituent effects.
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3 | 7.8 - 8.1 | Doublet of doublets (dd) | Influenced by ortho -COOH and para -OH |
| H-4 | 7.0 - 7.3 | Doublet of doublets (dd) | Influenced by ortho -H and para -Br |
| H-5 | 7.5 - 7.8 | Doublet of doublets (dd) | Influenced by ortho -Br and meta -COOH |
| -OH | 9.0 - 12.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
| -COOH | 11.0 - 13.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
Note: This table is interactive. The predicted chemical shifts are estimations based on known substituent effects and data from similar compounds.
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.
In this compound, seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically 165-185 ppm). The carbon atom attached to the bromine (C-2) will be influenced by the heavy atom effect. The carbons attached to the hydroxyl group (C-1) and the carboxylic acid group (C-6) will also have characteristic chemical shifts.
For 3-Bromo-2-hydroxy-5-methylbenzoic acid, the carboxylic acid carbon appears around 170 ppm. Data for 3-Bromo-2-hydroxybenzoic acid is also available for comparison. nih.gov
Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (-COOH) | 168 - 172 | Carbonyl carbon, downfield shift. |
| C-2 (-Br) | 110 - 115 | Shielded due to heavy atom effect of Br. |
| C-3 | 135 - 140 | Aromatic carbon. |
| C-4 | 120 - 125 | Aromatic carbon. |
| C-5 | 130 - 135 | Aromatic carbon. |
| C-6 (-OH) | 155 - 160 | Deshielded due to the attached -OH group. |
| C-7 (aromatic C-H) | Not Applicable | There are only 6 carbons in the ring. |
Note: This table is interactive. The predicted chemical shifts are estimations based on known substituent effects and data from similar compounds.
Theoretical NMR Spectral Analysis
Theoretical Nuclear Magnetic Resonance (NMR) spectral analysis, often employing quantum chemical calculations, is a powerful tool for predicting and interpreting the NMR spectra of molecules like this compound. The Gauge-Invariant Atomic Orbital (GIAO) method is a commonly used approach for calculating nuclear magnetic shielding properties. dergipark.org.tr By performing these calculations on an optimized molecular geometry, researchers can predict the 1H and 13C NMR chemical shifts. dergipark.org.tr
These theoretical calculations provide valuable insights into the electronic environment of each nucleus. For instance, the chemical shifts of aromatic carbons in similar organic molecules typically span a range greater than 100 ppm. researchgate.net Theoretical methods, such as Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, can be used to optimize the molecular structure and subsequently calculate the NMR chemical shifts. dergipark.org.tr The calculated values can then be compared with experimental data to confirm structural assignments and understand the influence of substituents, like the bromine atom and hydroxyl group in this compound, on the magnetic shielding of the nuclei. dergipark.org.tr This comparison between theoretical and experimental data is crucial for validating the computational model and gaining a deeper understanding of the molecule's structure-property relationships. dergipark.org.tr
| Parameter | Description | Typical Application |
| Calculation Method | Gauge-Invariant Atomic Orbital (GIAO) | Prediction of 1H and 13C NMR chemical shifts. dergipark.org.tr |
| Theoretical Level | Density Functional Theory (DFT), e.g., B3LYP/6-311++G(d,p) | Optimization of molecular geometry for accurate NMR predictions. dergipark.org.tr |
| Data Comparison | Theoretical vs. Experimental Spectra | Validation of molecular structure and understanding of substituent effects. dergipark.org.tr |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk The absorption of this radiation promotes outer electrons from a lower energy ground state to a higher energy excited state. shu.ac.uklibretexts.org In organic molecules like this compound, the absorption of UV and visible radiation is primarily associated with functional groups containing valence electrons with low excitation energies, known as chromophores. tanta.edu.eg
The electronic transitions observed in the UV-Vis spectrum of an organic molecule typically involve the excitation of electrons from π (bonding) and n (non-bonding) molecular orbitals to π* (antibonding) molecular orbitals. libretexts.orgelte.hu These are referred to as π → π* and n → π* transitions. libretexts.org The presence of a conjugated system, such as the aromatic ring in this compound, results in these transitions occurring in the experimentally accessible region of the spectrum (200-800 nm). libretexts.orgtanta.edu.eg The combination of these electronic transitions with vibrational and rotational transitions leads to broad absorption bands rather than sharp lines. shu.ac.uk The position and intensity of these bands provide information about the molecule's electronic structure. shu.ac.uk Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and analyze the electronic absorption spectra, offering insights into the nature of the electronic transitions. dergipark.org.trtandfonline.com
| Transition Type | Description | Typical Wavelength Range |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. libretexts.org | 200 - 700 nm for conjugated systems. tanta.edu.eg |
| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. libretexts.org | 200 - 700 nm for molecules with heteroatoms. tanta.edu.eg |
| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. upi.edu | Typically in the far UV region (<200 nm). elte.hu |
X-ray Diffraction Studies
X-ray diffraction techniques are indispensable for determining the three-dimensional atomic arrangement in crystalline solids.
| Parameter | Information Obtained | Significance |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. uhu-ciqso.es | Fundamental crystallographic data. |
| Bond Lengths & Angles | The distances and angles between atoms in the molecule. uhu-ciqso.es | Defines the molecular geometry. |
| Atomic Coordinates | The precise position of each atom in the unit cell. uol.de | Allows for the visualization of the 3D molecular structure. |
| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds. fzu.cz | Understanding of crystal packing and physical properties. |
X-ray Powder Diffraction (XRPD) is a powerful technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single, well-ordered crystal, XRPD is performed on a finely powdered sample containing a multitude of tiny, randomly oriented crystallites. units.itlibretexts.org The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). libretexts.org Each crystalline phase has a characteristic XRPD pattern, which serves as a "fingerprint" for its identification. This makes XRPD an essential tool for phase identification, determining sample purity, and detecting different polymorphic forms of a substance. units.it For example, the characteristic peaks in the XRPD pattern of salicylic acid have been identified at specific 2θ values. researchgate.net
| Application | Description |
| Phase Identification | Comparing the experimental diffraction pattern to a database of known patterns to identify the crystalline phases present in a sample. |
| Purity Analysis | Detecting the presence of crystalline impurities by identifying peaks that do not belong to the main phase. |
| Polymorph Screening | Differentiating between different crystalline forms (polymorphs) of the same compound, as each polymorph will have a unique XRPD pattern. units.it |
| Lattice Parameter Refinement | Precisely determining the unit cell dimensions from the positions of the diffraction peaks. libretexts.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. bruker.com The principle of EPR is analogous to NMR, but it involves the excitation of electron spins rather than nuclear spins in the presence of a magnetic field. bruker.com The resulting EPR spectrum provides information about the identity, concentration, and electronic structure of the paramagnetic species. bruker.com
In the context of this compound, EPR could be employed to study radical species that may be generated through various chemical or photochemical processes. For instance, the interaction of the molecule with reactive oxygen species (ROS) could potentially lead to the formation of radical intermediates. nih.gov EPR spectroscopy would be instrumental in detecting and identifying these transient radical species, providing insights into reaction mechanisms and potential degradation pathways. cardiff.ac.uknih.gov The analysis of the g-factor and hyperfine coupling constants in the EPR spectrum can help to pinpoint the location of the unpaired electron within the radical and characterize its interaction with nearby magnetic nuclei.
| Parameter | Information Provided |
| g-factor | Helps in the identification of the radical species. |
| Hyperfine Coupling | Provides information about the interaction of the unpaired electron with magnetic nuclei, revealing details about the radical's structure. bruker.com |
| Signal Intensity | Proportional to the concentration of the paramagnetic species. bruker.com |
Computational Chemistry and Theoretical Studies of 2 Bromosalicylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic structure and properties of 2-Bromosalicylic acid. These methods, grounded in the principles of quantum mechanics, allow for the precise modeling of the molecule's behavior at the atomic and subatomic levels.
Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine the most stable molecular geometry. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule.
The optimized geometry reveals key structural parameters. An intramolecular hydrogen bond is typically observed between the hydrogen of the hydroxyl group and the oxygen of the carboxyl group, a feature also seen in salicylic (B10762653) acid. The introduction of the bromine atom at the ortho position relative to the hydroxyl group induces steric and electronic effects that influence the bond lengths and angles of the benzene (B151609) ring. For instance, the C-Br bond length is a critical parameter derived from these calculations. The planarity of the molecule is also assessed, with minor deviations from a perfect plane expected due to the substitutions.
| Parameter | Optimized Value (Å/°) |
| C-Br Bond Length | 1.91 |
| O-H (hydroxyl) Bond Length | 0.97 |
| C=O (carboxyl) Bond Length | 1.22 |
| C-O (hydroxyl) Bond Angle | 119.5 |
| C-C-Br Bond Angle | 121.0 |
| Note: The data in this table is hypothetical and based on typical values from DFT calculations on similar molecules for illustrative purposes. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
To understand the electronic transitions and spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, such as absorption wavelengths (λmax) and oscillator strengths (f), which are crucial for interpreting UV-Vis spectra.
TD-DFT calculations can predict the electronic transitions, typically π → π* and n → π*, that are characteristic of aromatic compounds. The solvent environment can be modeled using methods like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to provide more accurate predictions that can be compared with experimental spectra. The results from these calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 310 | 0.25 | HOMO → LUMO (π → π) |
| S0 → S2 | 275 | 0.18 | HOMO-1 → LUMO (n → π) |
| S0 → S3 | 240 | 0.35 | HOMO → LUMO+1 (π → π*) |
| Note: The data in this table is hypothetical and based on typical values from TD-DFT calculations on similar molecules for illustrative purposes. |
Møller-Plesset Perturbation Theory (MP2) Calculations
Møller-Plesset (MP2) perturbation theory is a post-Hartree-Fock ab initio method used to account for electron correlation more accurately than standard DFT methods in some cases. For this compound, MP2 calculations can be used to refine the geometry and energy calculations, providing a higher level of theory for comparison.
These calculations are computationally more demanding than DFT but can offer a more precise description of intermolecular interactions and electron correlation effects. The results from MP2 calculations can be particularly valuable for assessing the stability of different conformers and for obtaining highly accurate electronic properties. A comparative study using both DFT and MP2 methods can provide a comprehensive understanding of the molecule's electronic structure.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. For this compound, MD simulations can reveal the dynamics of the intramolecular hydrogen bond and the rotation of the carboxyl and hydroxyl groups. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the environment affects the molecule's behavior.
By simulating the molecule's movements over a period, researchers can identify the most stable and frequently occurring conformations. This is particularly important for understanding how this compound might interact with other molecules, such as biological receptors. The trajectory from an MD simulation can be analyzed to determine the flexibility of different parts of the molecule and to explore the energy barriers between different conformational states.
Analysis of Molecular Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Mapping
The spatial distribution of the HOMO and LUMO provides a visual representation of the electron-donating and electron-accepting regions of this compound, respectively. In aromatic systems, the HOMO is often a π-orbital delocalized across the benzene ring, indicating that this is where an electrophilic attack is most likely to occur. The LUMO, also typically a π*-orbital, is spread over the ring and the carboxyl group, highlighting the regions susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing bromine atom and carboxyl group, along with the electron-donating hydroxyl group, influences the energies of these frontier orbitals.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Note: The data in this table is hypothetical and based on typical values from DFT calculations on similar molecules for illustrative purposes. |
Natural Bonding Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that examines the electronic structure of a molecule in terms of localized bonds and lone pairs, providing insights into intramolecular interactions. uni-muenchen.dewikipedia.org This analysis is particularly useful for understanding hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital (typically a σ-bond) to an adjacent empty or partially filled non-bonding or antibonding orbital. wikipedia.orgtestbook.com This electron delocalization leads to increased molecular stability. wikipedia.org
In this compound, hyperconjugative interactions can be identified by analyzing the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions, calculated using second-order perturbation theory, quantifies the extent of charge delocalization. uni-muenchen.deuba.ar Significant E(2) values indicate strong hyperconjugative effects.
For instance, the interaction between the lone pair orbitals of the oxygen atoms in the carboxyl and hydroxyl groups and the antibonding orbitals of the aromatic ring contributes to charge delocalization. Similarly, the interaction of the C-C and C-H σ-bonds of the ring with adjacent antibonding orbitals stabilizes the molecule. The presence of the bromine atom also influences the electronic environment, with its lone pairs potentially participating in hyperconjugative interactions.
Chemical Reactivity and Descriptor Analysis
Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for predicting the most probable sites for electrophilic and nucleophilic attack on a molecule. scm.comnumberanalytics.com The Fukui function, f(r), describes the change in electron density at a specific point when an electron is added to or removed from the system. scm.com
For nucleophilic attack (attack by a species with excess electrons): The relevant Fukui function is f+(r), which indicates the sites most susceptible to gaining an electron. Regions with a high value of f+(r) are identified as electrophilic sites. scm.comschrodinger.com
For electrophilic attack (attack by an electron-deficient species): The pertinent Fukui function is f-(r), which highlights the areas most likely to lose an electron. Regions with a high value of f-(r) are designated as nucleophilic sites. scm.comschrodinger.com
In the case of this compound, the Fukui functions can be calculated to identify the atoms most susceptible to attack. It is anticipated that the oxygen atoms of the carboxyl and hydroxyl groups, with their high electron density, would be likely sites for electrophilic attack. Conversely, the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing carboxyl group, could be potential sites for nucleophilic attack. A visual representation of the Fukui functions, often mapped onto the molecular surface, provides a clear depiction of these reactive regions. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable visual tool for understanding the charge distribution within a molecule and predicting its reactivity. uni-muenchen.deresearchgate.net It illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. researchgate.net
Red, orange, and yellow regions: Indicate negative electrostatic potential, signifying areas of high electron density. These regions are prone to electrophilic attack. researchgate.net
Blue regions: Represent positive electrostatic potential, indicating areas of low electron density or electron deficiency. These sites are susceptible to nucleophilic attack. researchgate.netresearchgate.net
Green regions: Denote neutral or near-zero electrostatic potential. researchgate.net
For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and hydroxyl groups, confirming them as sites for electrophilic attack. Positive potential (blue) might be observed around the hydrogen atoms of the hydroxyl and carboxyl groups, and potentially on the carbon atom attached to the bromine, making them susceptible to nucleophilic interactions. The MEP map provides a comprehensive picture of the molecule's charge distribution and complements the predictions made by Fukui function analysis. researchgate.netmdpi.com
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -E(HOMO). rsc.org A lower ionization potential suggests a greater ability to donate electrons.
Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -E(LUMO). rsc.org
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2. researchgate.net A more negative chemical potential indicates higher reactivity. most.gov.bd
Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (I - A) / 2. researchgate.net A larger energy gap between the HOMO and LUMO results in greater hardness, indicating higher stability and lower reactivity. dergipark.org.tr
Theoretical calculations for salicylic acid isomers have shown how these descriptors can be used to compare reactivity. researchgate.netresearchgate.net For this compound, these values would be influenced by the presence of the bromine atom and the intramolecular hydrogen bonding.
Table 1: Calculated Global Reactivity Descriptors for Salicylic Acid Isomers (eV)
| Descriptor | Ortho-Hydroxybenzoic Acid (Salicylic Acid) | Meta-Hydroxybenzoic Acid | Para-Hydroxybenzoic Acid |
|---|---|---|---|
| Ionization Potential (I) | 6.879 | 7.203 | 6.941 |
| Electron Affinity (A) | -0.185 | -0.362 | -0.212 |
| Chemical Potential (μ) | -3.347 | -3.421 | -3.365 |
| Chemical Hardness (η) | 3.532 | 3.783 | 3.577 |
| Electrophilicity Index (ω) | 2.147 | 1.927 | 3.059 |
| Nucleophilicity Index (N) | 2.484 | 2.345 | 2.313 |
Data sourced from a theoretical study on salicylic acid isomers using DFT B3LYP/6-311G(d,p). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net
The process of developing a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with known biological activities is chosen. For this compound, this would involve synthesizing and testing a range of derivatives.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the molecular descriptors with the observed biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.comnih.gov
For derivatives of this compound, a QSAR study could identify the key structural features that influence a specific biological activity, such as antimicrobial or anti-inflammatory effects. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. biolscigroup.us
Nonlinear Optical (NLO) Properties Prediction
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, such as optical switching and data storage. scielo.org.mxdiva-portal.org Organic molecules, in particular, have garnered significant interest as NLO materials due to their potential for large NLO responses and the ability to tailor their properties through chemical synthesis. scielo.org.mx
The NLO properties of a molecule are characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. researchgate.netdiva-portal.org Computational chemistry provides powerful tools for predicting these properties.
Theoretical studies on similar organic molecules, such as derivatives of salicylic acid and other aromatic compounds, have demonstrated that the presence of electron-donating and electron-accepting groups, as well as extended π-conjugated systems, can significantly enhance the NLO response. researchgate.netnih.gov The intramolecular charge transfer between these groups is a key factor governing the magnitude of the hyperpolarizability. scielo.org.mx
For this compound, theoretical calculations could predict its first and second hyperpolarizabilities. The presence of the electron-withdrawing carboxyl group and the electron-donating hydroxyl group, along with the bromine atom, on the aromatic ring suggests that it may possess interesting NLO properties. Further computational design, by introducing different substituent groups to the this compound scaffold, could be employed to explore derivatives with enhanced NLO responses. nih.gov The investigation of NLO properties is a burgeoning field with the potential for discovering new materials for advanced technologies. mdpi.comarxiv.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Salicylic acid (Ortho-hydroxybenzoic acid) |
| Meta-hydroxybenzoic acid |
Coordination Chemistry and Metal Complexation of 2 Bromosalicylic Acid
2-Bromosalicylic Acid as a Polydentate Ligand
This compound, typically in its deprotonated anionic form (2-bromosalicylate), functions as a versatile polydentate ligand. A polydentate ligand is a molecule or ion that can bind to a central metal atom through two or more donor atoms simultaneously, forming a stable complex. numberanalytics.com The term "denticity" refers to the number of donor atoms a single ligand uses to bind to the metal center. byjus.com
In the case of the 2-bromosalicylate anion, the primary donor atoms are the oxygen atoms of the carboxylate group (-COO⁻) and the oxygen atom of the phenolic hydroxyl group (-O⁻). This arrangement allows it to act as a bidentate ligand, "biting" the metal ion to form a stable six-membered chelate ring. byjus.com The formation of such chelate rings is entropically favored, a phenomenon known as the chelate effect, which results in complexes that are significantly more stable than those formed by comparable monodentate ligands. numberanalytics.com
Beyond simple chelation, the 2-bromosalicylate anion can adopt more complex coordination behaviors. It can act as a bridging ligand, where its donor atoms coordinate to two or more different metal centers, leading to the formation of polynuclear or polymeric structures. Salicylic (B10762653) acid and its derivatives are known to exhibit various binding modes, including monodentate, chelating, and combinations of chelating and bridging, making them highly versatile in constructing diverse coordination architectures. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The resulting complexes can be isolated as crystalline solids and are characterized using a variety of analytical techniques, including X-ray crystallography, infrared (IR) spectroscopy, and UV-Vis spectrophotometry, to determine their structure and properties. researchgate.netbioline.org.br
The alkaline earth metals, comprising Group 2 of the periodic table (Beryllium, Magnesium, Calcium, Strontium, Barium, and Radium), readily form +2 ions. wikipedia.org Due to their high positive charge density, especially for the smaller cations like Mg²⁺ and Ca²⁺, they have a significant tendency to form stable complexes with Lewis bases, including polydentate ligands. libretexts.org
While specific studies detailing the isolation of this compound complexes with all alkaline earth metals are not extensively documented, the fundamental principles of coordination chemistry suggest their formation is highly feasible. Coordinatively unsaturated and highly Lewis acidic complexes of magnesium and calcium are known to react with and bind various molecules. chemrxiv.orgrsc.org For instance, aqueous solutions of Mg²⁺ are known to exist as the octahedral [Mg(H₂O)₆]²⁺ complex, and this cation readily forms complexes with other Lewis bases. libretexts.org The reaction between an alkaline earth metal salt, such as CaCl₂ or MgCl₂, and this compound under appropriate pH conditions would be expected to yield complexes where the 2-bromosalicylate anion displaces the coordinated water molecules to form a stable chelate.
Zinc(II) is a d¹⁰ metal ion that exhibits flexible coordination geometry, commonly forming tetrahedral or octahedral complexes. Its interactions with carboxylate ligands are well-documented, showing a variety of coordination modes. Research on related systems, such as 5-halosalicylates, has demonstrated the formation of mononuclear Zn(II) complexes. In these structures, two chelate-bonded 5-halosalicylate ligands and two water molecules coordinate to the central zinc atom, resulting in an octahedral geometry. researchgate.net
The coordination of carboxylate groups to Zn(II) can be categorized based on spectroscopic data, particularly the difference [Δ = νₐₛ(COO) - νₛ(COO)] between the asymmetric and symmetric stretching frequencies of the carboxylate group in IR spectra. These distinct modes are critical in determining the final architecture of the coordination polymer. acs.org
Table 1: Coordination Modes of Carboxylate Groups in Zn(II) Complexes
| Coordination Mode | Description |
|---|---|
| Monodentate | The carboxylate group binds to the metal center through only one of its oxygen atoms. |
| Bidentate Chelate | Both oxygen atoms of the same carboxylate group bind to the same metal center, forming a four-membered ring. |
| Bidentate Bridged | Each oxygen atom of the carboxylate group binds to a different metal center, linking them together. |
Data derived from studies on Zn(II) coordination polymers. acs.org
Gallium(III) complexes with ligands similar to this compound have also been synthesized and characterized, indicating that Ga(III) readily forms stable complexes with this class of ligands. researchgate.net
The formation of heterometallic complexes, which contain two or more different metal ions, is an advanced area of coordination chemistry. Salicylate-type ligands are effective at bridging different metal ions. For example, heterometallic networks involving cerium(III) and iron(III) linked by salicylate (B1505791) ligands have been successfully synthesized. researchgate.net These structures often feature Fe(III)-salicylate units that are bridged by the other metal ion, demonstrating the capacity of the salicylate ligand to organize different metals into a single molecular entity. researchgate.net
Iron(III) readily forms stable complexes with salicylate derivatives. researchgate.net Given the known ability of Ca(II) to participate in coordination complexes libretexts.orgchemrxiv.org and the proven bridging capability of salicylate ligands, the formation of a heterometallic Fe(III)-Ca(II) complex with 2-bromosalicylate is considered plausible. Such a complex would likely involve 2-bromosalicylate anions chelating the Fe(III) ions, with the carboxylate or hydroxyl oxygens also bridging to adjacent Ca(II) ions.
Chelation Properties and Coordination Modes of Salicylate Anions
The salicylate anion is a remarkably versatile ligand, capable of adopting numerous coordination modes which dictate the final structure of the metal complex. The specific mode is influenced by factors such as the nature of the metal ion, the reaction stoichiometry, the pH of the solution, and the presence of other ancillary ligands. researchgate.netmdpi.com
The most common coordination modes observed for salicylate and its derivatives like 2-bromosalicylate are:
Monodentate: The ligand binds to the metal through a single carboxylate oxygen. This is less common but can occur when strong competing ligands are present. researchgate.net
Bidentate Chelate: The carboxylate and adjacent hydroxyl groups both bind to the same metal ion. This is a very common and stable arrangement that forms a six-membered ring. researchgate.netniscpr.res.in
Bidentate Bridging: The carboxylate group bridges two metal centers. This mode is crucial for the formation of one-, two-, or three-dimensional coordination polymers. acs.org
Tridentate (Chelating and Bridging): The ligand can chelate one metal ion while simultaneously using one of its carboxylate oxygens to bridge to an adjacent metal ion. This combined mode leads to complex, high-dimensionality networks. researchgate.net
In many crystal structures, the hydroxyl group of the salicylic acid moiety is deprotonated, and its anionic oxygen coordinates with the metal center, playing a direct role in chelation. niscpr.res.in
Table 2: Summary of Salicylate Anion Coordination Modes
| Coordination Mode | Donor Atoms Involved | Resulting Structure |
|---|---|---|
| Monodentate | One Carboxylate Oxygen | Simple Complex |
| Bidentate Chelate | One Carboxylate Oxygen & Hydroxyl Oxygen | Mononuclear Complex (Chelate Ring) |
| Bidentate Bridging | Two Carboxylate Oxygens (to different metals) | Polynuclear or Polymeric Chain |
| Tridentate (Bridging-Chelate) | Two Carboxylate Oxygens & Hydroxyl Oxygen | Complex Polynuclear or Polymeric Network |
Information compiled from multiple sources on salicylate coordination chemistry. researchgate.netacs.orgniscpr.res.in
Catalytic Applications of this compound Metal Complexes
Metal complexes are widely used as catalysts in a variety of industrial and chemical processes, including oxidation reactions. sci-hub.seorientjchem.org While the direct use of pre-formed this compound metal complexes as catalysts is not widely reported, related systems show significant catalytic activity.
A notable application is seen in advanced oxidation processes. Research has shown that 5-bromosalicylic acid can be effectively degraded in the presence of iron oxyhydroxide (goethite, α-FeOOH) and hydrogen peroxide. researchgate.net In this system, the iron mineral acts as a catalyst to decompose H₂O₂, generating highly reactive hydroxyl (•OH) and hydroperoxyl (•OOH) radicals. These radicals are responsible for the subsequent oxidation and degradation of the 5-bromosalicylic acid molecule. researchgate.net This demonstrates a direct link between a brominated salicylic acid and a metal-catalyzed oxidation system.
Furthermore, other iron(III) complexes are known to be effective catalysts for Fenton-like reactions, activating oxidants like peracetic acid to degrade various pollutants. nih.gov The catalytic activity of metal complexes often relies on the ability of the metal center to cycle between different oxidation states, facilitating the transfer of electrons required for the chemical transformation.
Materials Science Applications of 2 Bromosalicylic Acid and Its Derivatives
Functionalization of Polymeric Materials
The incorporation of bromosalicylic acid moieties into polymer chains allows for the creation of materials with tailored properties. Research in this area has focused on both condensation polymers and various copolymers.
Synthesis and Characterization of 2-Bromosalicylic Acid-Formaldehyde Polymers
Research into the synthesis of polymers from bromosalicylic acid and formaldehyde (B43269) has primarily centered on the 4-bromo isomer. Studies describe the condensation polymerization of 4-bromosalicylic acid with formaldehyde to create resins with specific chelating and ion-exchange properties. acs.orgacs.org These polymers are synthesized through acid-catalyzed polycondensation.
Characterization of these polymers involves various analytical techniques. For instance, the composition of copolymers derived from 4-halosalicylic acids (including 4-bromosalicylic acid) and formaldehyde with other comonomers is determined through methods like elemental analysis for halogen content and non-aqueous conductometric titration. ias.ac.in The solubility differences between the resulting copolymer and the corresponding homopolymers are used to isolate and purify the copolymer product. ias.ac.in
Copolymers Incorporating this compound Moieties
The synthesis of copolymers allows for the integration of the properties of bromosalicylic acid with other monomers. Research has detailed the copolymerization of 4-bromosalicylic acid (BS) and various comonomers with formaldehyde (F) using an acid catalyst. ias.ac.in The resulting copolymers, such as those combining 4-bromosalicylic acid with salicylic (B10762653) acid (SA), p-hydroxybenzoic acid (PHBA), or p-cresol (B1678582) (PC), have been synthesized and characterized. ias.ac.in The molar proportions of the monomers are typically controlled, for example, a 1:1:2 ratio of BS, a comonomer, and formaldehyde, respectively. ias.ac.in
More recently, derivatives like bromosalicylic allyl ester have been used to create novel photopolymers for 3D printing applications. upc.edu In this approach, the bromosalicylic acid derivative is functionalized with a reactive allyl group, allowing it to participate in thiol-ene crosslinking reactions during digital light processing (DLP) 3D printing. upc.edu This method enables the creation of complex, porous tissue scaffolds where the therapeutic agent is an integral part of the polymer backbone. upc.edu
Nanomaterials Synthesis and Engineering
Bromosalicylic acid derivatives have emerged as crucial additives in the controlled synthesis of metallic nanomaterials, particularly gold nanorods, where precise control over size and optical properties is paramount.
Role of this compound in Gold Nanorod (AuNR) Synthesis
In the seed-mediated synthesis of gold nanorods (AuNRs), 5-bromosalicylic acid (BSA) has been identified as a highly effective additive. rsc.orgresearchgate.net It is typically used in a binary surfactant system with cetyltrimethylammonium bromide (CTAB). rsc.orgrsc.org The 5-bromosalicylic acid molecule has a dual role in the synthesis process. Its hydrophobic aromatic ring can insert itself among the hydrophobic tails of the CTAB molecules, modifying the micelle structure on the surface of the growing nanorod. rsc.org This alteration influences the adsorption rate of gold adatoms during the growth phase. rsc.org
Furthermore, research suggests that 5-bromosalicylic acid can act as a mild pre-reducing agent. scispace.comresearchgate.net In this proposed bimodal reducing system, the salicylic acid derivative pre-reduces Au(III) ions to Au(I) in the growth solution. researchgate.net Subsequently, a stronger reducing agent, such as ascorbic acid, facilitates the autocatalytic reduction of Au(I) to Au(0) on the surface of the gold seeds, promoting anisotropic growth. researchgate.net This controlled, two-stage reduction process leads to improved monodispersity and better control over the final morphology of the nanorods. researchgate.net
Tailoring Optical Cross Sections and Plasmon Resonance in Nanomaterials
A key application of AuNRs is in fields that utilize their unique optical properties, which are governed by localized surface plasmon resonance (LSPR). rsc.orgacs.org The LSPR of AuNRs can be precisely tuned by controlling their dimensions, particularly their aspect ratio (length divided by width). researchgate.net The use of 5-bromosalicylic acid (BSA) provides a reliable method for tailoring these dimensions and, consequently, the optical cross-sections at a desired LSPR wavelength. rsc.orgrsc.orgresearchgate.net
By systematically varying the concentration of BSA in the growth solution, researchers can control the final dimensions of the AuNRs. rsc.orgresearchgate.net An increase in the BSA concentration typically leads to a blue shift in the LSPR peak, which corresponds to a decrease in the nanorod's aspect ratio. rsc.org This fine-tuning allows for the synthesis of AuNRs with specific optical properties tailored for applications like spectroscopy, sensing, and photothermal therapy. rsc.orgrsc.org For instance, research has shown that AuNRs with a width of approximately 30 nm exhibit the highest efficiency in terms of optical per physical cross-section. rsc.orgresearchgate.net
Data derived from experiments on the overgrowth of AuNRs where the concentration of 5-bromosalicylic acid (BSA) in the growth solution was varied.
Development of Functionalized Fabrics with this compound
The functionalization of textiles to impart novel properties, such as antimicrobial activity, is a significant area of materials science. Bromosalicylic acid has been successfully incorporated into nanofibrous membranes for use in protective fabrics. nih.gov
Specifically, green and antimicrobial nanofibrous membranes have been fabricated using 5-bromosalicylic acid and polyvinyl butyral (PVB) via electrospinning. nih.gov These membranes are designed for bioprotection, integrating both interception of pathogens and their sterilization. The inclusion of 5-bromosalicylic acid provides the material with potent antimicrobial properties. Such functionalized fabrics are being developed as next-generation materials for applications like advanced face masks, which require not only high filtration efficiency but also the ability to neutralize trapped biological agents. nih.gov The development of these materials often involves creating composite fibers where the active agent is embedded within a polymer matrix, ensuring its stability and sustained activity. nih.gov
Integration into Advanced Delivery Systems
The therapeutic potential of this compound and its derivatives is significantly enhanced through their incorporation into advanced delivery systems. These systems are designed to control the release of the active compound, improve its solubility, enhance its stability, and target specific sites within the body. This section explores the integration of this compound into nanoparticles, liposomes, hydrogels, and its modification into prodrugs and stimuli-responsive systems.
Nanoparticle-Based Formulations
Nanoparticles offer a versatile platform for drug delivery due to their small size, large surface area-to-volume ratio, and the ability to be functionalized for targeted delivery. aspbs.comresearchgate.net Formulating this compound into nanoparticles can potentially overcome challenges such as poor solubility and can provide sustained release, thereby improving its bioavailability and therapeutic efficacy.
Research into nanoparticle-based delivery of salicylic acid and its derivatives has shown promising results. For instance, salicylic acid has been successfully loaded into chitosan (B1678972) nanoparticles, which are biocompatible and biodegradable polymers. mdpi.com These nanoparticles can be prepared using methods like ionic gelation, where the polymer forms a matrix that encapsulates the drug. phcogj.com Another approach involves the use of silver nanoparticles synthesized using salicylic acid, which acts as both a reducing and capping agent, resulting in stable nanoparticles with antimicrobial properties. mdpi.com While specific research on this compound-loaded nanoparticles is limited, the principles demonstrated with salicylic acid provide a strong foundation for future work. For example, a study on 5-bromosalicylic acid involved its coupling with arabinogalactan (B145846) propargyl ethers to form nanomicelles, indicating the feasibility of incorporating brominated salicylic acid derivatives into nanoparticle systems.
A hypothetical formulation for this compound-loaded nanoparticles could involve using a biodegradable polymer like Poly(lactic-co-glycolic acid) (PLGA), which is widely used in drug delivery applications. aspbs.com The characteristics of such a formulation are outlined in the table below.
| Parameter | Description |
| Polymer Matrix | Poly(lactic-co-glycolic acid) (PLGA) |
| Active Ingredient | This compound |
| Preparation Method | Emulsion-solvent evaporation method |
| Targeted Particle Size | 100-200 nm |
| Surface Modification | Polyethylene glycol (PEG) coating to increase circulation time and reduce clearance by the reticuloendothelial system. |
| Release Mechanism | Diffusion of the drug from the polymer matrix and degradation of the PLGA polymer. |
Liposomal Delivery Systems
Liposomes are microscopic vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. missalicecosmetics.comnsf.gov.lk This delivery system can protect the encapsulated drug from degradation, reduce its toxicity, and facilitate its uptake by target cells. googleapis.com
The encapsulation of salicylic acid in liposomes has been shown to enhance its skin penetration and retention, while also prolonging its release. missalicecosmetics.com This is particularly beneficial for topical applications. A commercial product, for example, utilizes liposomal salicylic acid to maximize its effect and minimize potential irritation by enabling deeper skin penetration and sustained release. missalicecosmetics.com
While direct studies on the liposomal encapsulation of this compound are not widely available, a patent has described the formulation of brominated salicylanilide (B1680751) within liposomes, suggesting that halogenated derivatives of salicylic acid are amenable to this delivery technology. google.com The amphiphilic nature of this compound, with its polar carboxylic and hydroxyl groups and its more nonpolar brominated benzene (B151609) ring, would influence its partitioning within the liposomal structure.
The table below outlines a potential design for a liposomal formulation of this compound.
| Feature | Specification |
| Lipid Composition | Phosphatidylcholine, Cholesterol (to modulate membrane fluidity and stability) |
| Active Ingredient | This compound |
| Encapsulation Method | Thin-film hydration followed by sonication or extrusion to produce unilamellar vesicles of a controlled size. |
| Particle Size | ~100 nm for intravenous or topical delivery |
| Drug Loading | The drug would be encapsulated in both the aqueous core (hydrophilic portion) and the lipid bilayer (lipophilic portion). |
| Release Characteristics | Sustained release, dependent on the lipid composition and the environment (e.g., pH, temperature). |
Hydrogel-Based Systems
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. researchgate.net Their porous structure and biocompatibility make them excellent candidates for controlled drug delivery. mdpi.comresearchgate.net
Research has demonstrated the successful incorporation of salicylic acid into various hydrogel systems for controlled release. For instance, 3D-printed hydrogel patches containing salicylic acid have been developed for topical applications, allowing for customizable designs and release rates. nih.gov Another study developed bio-hybrid hydrogels that included pH and thermosensitive nanocarriers loaded with salicylic acid, creating a dual delivery system for gradual and extended release. mdpi.com
A significant advancement in this area involves the use of a derivative of 5-bromosalicylic acid, specifically bromosalicylic allyl ester, in the fabrication of 3D-printable photopolymers. upc.edu These materials form porous prodrug tissue scaffolds that can release the active compound over a long period through hydrolytic degradation. This demonstrates a direct application of a brominated salicylic acid derivative within a hydrogel-like, solid scaffold system for sustained drug delivery. upc.edu
The properties of such a hydrogel system are summarized in the table below.
| Property | Details |
| Polymer System | Thiol-ene cross-linked network |
| Active Moiety | Bromosalicylic allyl ester (as a prodrug) |
| Fabrication Method | Digital Light Processing (DLP) 3D printing |
| Drug Content | Can exceed 50% by mass |
| Release Profile | Sustained, zero-order release based on hydrolytic degradation of the scaffold. |
| Mechanical Properties | Tunable, with some formulations exhibiting an elastic modulus comparable to soft tissues. |
Prodrug Approaches
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical reactions. aspbs.comijpcbs.com This approach can be used to improve a drug's physicochemical properties, such as solubility and permeability, and to enhance its pharmacokinetic profile. nih.gov
The conversion of this compound into a prodrug can be achieved by modifying its carboxylic acid or hydroxyl group. A notable example is the synthesis of bromosalicylic allyl ester, which functions as a prodrug. upc.edu In this form, the salicylic acid derivative is part of a polymer backbone and is released as the active compound upon hydrolysis. This strategy allows for the creation of solid tissue scaffolds that act as drug depots for long-term, sustained release. upc.edu
Another general strategy for creating prodrugs of carboxylic acids involves esterification. nih.gov Simple ester prodrugs can be designed to be cleaved by esterases present in the plasma and tissues, releasing the parent drug. nih.gov
The table below outlines key aspects of a prodrug strategy for this compound.
| Prodrug Design Aspect | Implementation Example |
| Prodrug Type | Carrier-linked prodrug |
| Carrier Moiety | Allyl group (as in bromosalicylic allyl ester) |
| Linkage | Ester bond, susceptible to hydrolysis |
| Activation Mechanism | Hydrolytic cleavage of the ester bond to release this compound. |
| Therapeutic Advantage | Enables incorporation into a polymer matrix for sustained release and improved material properties for applications like tissue scaffolds. upc.edu |
Stimuli-Responsive Systems
Stimuli-responsive systems, also known as "smart" systems, are designed to release their payload in response to specific internal or external triggers, such as changes in pH, temperature, redox potential, or the presence of specific enzymes. magtech.com.cnrsc.orgnih.gov This allows for targeted drug delivery to specific microenvironments, such as tumors or sites of inflammation, which often exhibit different physiological conditions compared to healthy tissues. magtech.com.cn
While specific research on stimuli-responsive systems for this compound is not prominent, the principles have been well-established for salicylic acid. For example, pH-sensitive hydrogels have been developed that release salicylic acid in response to changes in the surrounding pH. mdpi.com This is achieved by using polymers with ionizable groups that alter their swelling behavior and drug release characteristics at different pH values. magtech.com.cn
A dual stimuli-responsive nanosystem has also been developed for salicylic acid, which responds to both amidase and redox conditions for a more controlled release. ijpsonline.com Given that this compound possesses similar functional groups to salicylic acid, it is plausible that it could be integrated into similar stimuli-responsive platforms. For instance, the carboxylic acid group could be used to create pH-responsive linkages, or the molecule could be incorporated into a redox-sensitive polymer matrix.
A conceptual design for a stimuli-responsive system for this compound is presented in the table below.
| System Component | Description |
| Delivery Vehicle | pH-responsive polymer nanoparticles or hydrogel. |
| Polymer Example | Polymers containing acrylic acid or other carboxylic acid groups that are deprotonated at higher pH, leading to swelling and drug release. magtech.com.cn |
| Stimulus | Change in pH (e.g., from the acidic environment of the stomach to the more neutral pH of the intestine). |
| Release Mechanism | pH-induced conformational changes in the polymer network, leading to increased swelling and diffusion of the encapsulated drug. |
| Potential Application | Targeted release in specific regions of the gastrointestinal tract or in acidic tumor microenvironments. |
Molecular Biological Activities and Mechanistic Insights of 2 Bromosalicylic Acid Derivatives
Enzyme Inhibitory Potentials of 2-Bromosalicylic Acid Derivatives
While direct and extensive research specifically on the enzyme inhibitory potentials of this compound derivatives is limited in publicly available scientific literature, the activities of structurally related compounds, including other brominated phenols and salicylic (B10762653) acid derivatives, provide valuable insights into their potential as enzyme inhibitors.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for the management of Alzheimer's disease. heraldopenaccess.us
Although no specific studies on the AChE and BuChE inhibitory activities of this compound derivatives were identified, research on other bromophenol and benzoic acid derivatives has shown significant inhibitory potential. For instance, a series of novel bromophenol derivatives demonstrated considerable AChE inhibition effects. nih.gov Similarly, certain benzoic acid derivatives have been investigated for their ability to inhibit AChE. researchgate.net One study on N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide, a compound containing a bromophenyl moiety, reported butyrylcholinesterase inhibitory activity. mdpi.com
These findings suggest that the presence of a bromine atom on an aromatic ring, a feature of this compound, can be compatible with or even contribute to cholinesterase inhibition. The electronic and steric effects of the bromine atom, combined with the carboxyl and hydroxyl groups of the salicylic acid backbone, could potentially influence binding to the active site of AChE and BuChE. However, without direct experimental data, the specific inhibitory profile of this compound derivatives remains speculative.
Table 1: Cholinesterase Inhibitory Activities of Selected Brominated and Benzoic Acid Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Novel Bromophenol Derivatives (general class) | AChE | Varies |
| 3-Chloro-benzoic acid | AChE | IC50 calculated |
| 2-hydroxy-5-sulfobenzoic acid | AChE | IC50 calculated |
Note: Specific IC50 values for the bromophenol and benzoic acid derivatives were not provided in the source material, and the activity of the N-(2-bromophenyl) derivative was noted but not quantified with an IC50 value in the abstract.
Beta-Secretase (BACE1) Inhibition
Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govfrontiersin.org Consequently, the inhibition of BACE1 is a major therapeutic target for the development of disease-modifying treatments for Alzheimer's. mdpi.com
There is currently a lack of specific research on this compound derivatives as BACE1 inhibitors. The development of BACE1 inhibitors has focused on a wide range of chemical scaffolds, often identified through high-throughput screening and structure-based design. nih.gov While various heterocyclic and peptide-mimetic compounds have been extensively studied, the potential of simple brominated salicylic acids in this context has not been reported. The structural and electronic properties of this compound would need to be evaluated through computational and experimental studies to determine if it can effectively interact with the catalytic dyad and substrate-binding pockets of the BACE1 active site.
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), as it catalyzes the insertion of the viral DNA into the host genome. nih.gov As such, it is a validated target for antiretroviral therapy. wikipedia.org
Molecular Mechanisms of Biological Interaction
Understanding the molecular mechanisms through which this compound derivatives interact with biological targets is crucial for the rational design of new therapeutic agents. This involves investigating their binding to proteins and interactions with other biological macromolecules.
Protein-Ligand Binding Investigations
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. nih.gov While specific molecular docking studies for this compound derivatives are not widely available, studies on other salicylic acid derivatives can provide insights into their potential binding mechanisms.
For example, a molecular docking study of salicylic acid derivatives containing metronidazole as potential antibacterial agents revealed key interactions within the active site of Staphylococcus aureus Tyrosyl-tRNA synthetase. nih.gov These interactions likely involve hydrogen bonding from the carboxyl and hydroxyl groups of the salicylic acid moiety, as well as hydrophobic interactions from the aromatic ring. The introduction of a bromine atom in the 2-position would be expected to increase the lipophilicity of the phenyl ring, potentially enhancing hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket. Furthermore, the bromine atom could participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in protein-ligand binding.
Interaction with Biological Macromolecules (e.g., Fatty Acids, Enzymes)
The interaction of salicylic acid with biological macromolecules extends beyond direct enzyme inhibition. Salicylic acid has been shown to affect the metabolism of long-chain fatty acids by inhibiting their activation and subsequent beta-oxidation. nih.gov This effect is thought to be due to the sequestration of coenzyme A. It is plausible that this compound derivatives could exhibit similar or modified effects on fatty acid metabolism. The increased lipophilicity conferred by the bromine atom might alter the cellular uptake and distribution of the molecule, potentially influencing its interaction with enzymes and transporters involved in fatty acid metabolism.
The interaction with enzymes can also be non-inhibitory. The binding of a molecule to an allosteric site on an enzyme can modulate its activity without directly blocking the active site. The potential for this compound derivatives to engage in such allosteric interactions with various enzymes remains an unexplored area of research.
Influence on Micellization Behavior in Biological Systems
Currently, there is limited specific research available in scientific literature detailing the direct influence of this compound derivatives on micellization behavior within biological systems. While studies on other salicylic acid analogues have shown that they can interact with and alter the structure of micelles, similar dedicated investigations for 2-bromo-substituted derivatives have not been prominently reported. The formation and alteration of micelles are critical in processes like drug delivery; however, the specific effects imparted by the bromo-substitution on the salicylic acid backbone in this context remain an area for future research.
Antibacterial Activity of this compound Derivatives
Derivatives of this compound have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Research into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which are synthesized from this compound, has confirmed their activity.
In one study, these compounds were effective against Gram-positive bacteria, showing a significant level of inhibition. nih.govresearchgate.net The antimicrobial screening of these derivatives established their potential as bacterial growth inhibitors. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, were determined to be in the range of 2.5–5.0 mg/mL for these compounds against the tested Gram-positive strains. nih.govresearchgate.net
Further studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives also evaluated their efficacy against various fungi, where MIC values ranged from 0.3 to 5.0 mg/mL, indicating a broader antimicrobial potential. nih.gov
Antibacterial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Compound Class | Target Microorganism | Reported MIC |
|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL |
Antitumor Properties of this compound Schiff Bases
Schiff bases derived from bromo-substituted salicylaldehydes, which are themselves derivatives of salicylic acid, have emerged as a significant area of interest in cancer research. nih.govnih.gov These compounds and their metal complexes exhibit promising cytotoxic activities against various cancer cell lines.
Specifically, Schiff bases synthesized from 5-bromosalicylaldehyde have been noted for their unique biological activity and potential for development into low-toxicity, effective antitumor drugs. google.com One such derivative, 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base, has been identified for its potential use in designing new anticancer agents. google.com
Further research into metal complexes has shown significant antiproliferative effects. Gallium(III) complexes formed with 5-bromosalicylaldehyde benzoylhydrazones (a class of Schiff base derivatives) were tested against HL-60 and SKW-3 human leukemic cell lines. mdpi.com The results indicated high antiproliferative activity, achieving 50% inhibition of cell viability at low micromolar concentrations. mdpi.com Similarly, other studies have confirmed that Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde show strong activity against various cancer cells. nih.gov
Antitumor Activity of this compound Schiff Base Derivatives
| Compound/Complex | Cancer Cell Line | Observed Activity |
|---|---|---|
| Gallium(III) complexes of 5-bromosalicylaldehyde benzoylhydrazones | HL-60 (Human Promyelocytic Leukemia) | High antiproliferative activity at low µM concentrations |
| Gallium(III) complexes of 5-bromosalicylaldehyde benzoylhydrazones | SKW-3 (Human T-cell Leukemia) | High antiproliferative activity at low µM concentrations |
| 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base | General Antitumor | Identified as having potential antitumor properties |
Investigation of Anti-inflammatory and Analgesic Potential (Molecular Basis)
The anti-inflammatory and analgesic properties of salicylic acid and its derivatives are well-known, and bromo-substituted analogues have been investigated for enhanced activity. The primary molecular mechanism for the anti-inflammatory action of salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.gov
Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has provided specific insights into their anti-inflammatory potential. nih.gov An in vitro study evaluated their ability to inhibit proteases, another important mechanism related to inflammation. The results were significant, showing that these compounds had IC50 values ranging from 0.04 to 0.07 mg/mL in a protease inhibition assay. researchgate.net This demonstrated a superior efficiency in inhibiting trypsin activity when compared to acetylsalicylic acid (aspirin), which had a much higher IC50 value of 0.4051 mg/mL. researchgate.net This suggests that the bromo-derivative possesses a potent anti-inflammatory effect, potentially through the modulation of protease activity.
Hydrazide and hydrazone derivatives of salicylic acid have also been recognized for a wide spectrum of biological activities, including anti-inflammatory and analgesic effects. nih.gov The molecular basis for these effects is often linked to the inhibition of inflammatory mediators, and the structural modifications in these derivatives can enhance their potency.
In Vitro Anti-inflammatory Activity (Protease Inhibition)
| Compound | IC50 Value (mg/mL) |
|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | 0.04–0.07 |
| Acetylsalicylic Acid (Aspirin) | 0.4051 ± 0.0026 |
Advanced Analytical Method Development for 2 Bromosalicylic Acid
Chromatographic Methodologies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the analysis of 2-Bromosalicylic acid due to their high resolution, sensitivity, and specificity.
The development of an HPLC method for this compound involves a systematic approach to optimize various parameters to achieve the desired separation and detection. Key considerations include the selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength.
Initial method development often begins with the selection of a suitable column, typically a C18 column for reverse-phase chromatography. The mobile phase is then optimized by adjusting the ratio of an organic modifier (e.g., acetonitrile (B52724) or methanol) to an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to achieve adequate retention and peak shape. The pH of the mobile phase is also a critical parameter, as it influences the ionization state of the acidic this compound and thus its retention on the column.
Detection is commonly performed using a UV detector, with the wavelength selected based on the maximum absorbance of this compound. The flow rate is adjusted to ensure efficient separation within a reasonable analysis time.
A summary of typical starting parameters for HPLC method development for this compound is presented in Table 1.
Table 1: Typical Starting Parameters for HPLC Method Development of this compound
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Buffer (e.g., 0.1% Phosphoric acid in water) |
| Gradient | Isocratic or Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~308 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Once initial HPLC conditions are established, the method is further optimized and validated to ensure its reliability and reproducibility for routine analysis. Optimization of an RP-HPLC method for this compound focuses on fine-tuning the mobile phase composition, pH, and gradient profile to achieve optimal resolution, peak symmetry, and analysis time.
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the evaluation of the following parameters:
Specificity: The ability of the method to exclusively assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
A representative set of validation results for a developed RP-HPLC method for this compound is shown in Table 2.
Table 2: Representative Validation Data for an RP-HPLC Method for this compound
| Validation Parameter | Typical Result |
|---|---|
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition |
For the identification and characterization of metabolites and degradation products of this compound, a more powerful technique such as HPLC coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is employed. This technique provides not only the retention time information from the HPLC separation but also the high-accuracy mass-to-charge ratio (m/z) of the parent ion and its fragment ions.
The high mass accuracy of HRMS allows for the determination of the elemental composition of unknown compounds, which is a critical step in their structural elucidation. Tandem mass spectrometry (MS/MS) experiments can be performed to generate fragmentation patterns, which provide further structural information.
This approach is invaluable for studying the biotransformation of this compound in biological systems or its degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal). Common degradation pathways can be elucidated by identifying the structures of the resulting products.
Spectrophotometric Techniques for Quantification
UV-Vis spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound in bulk form or in simple formulations, provided that no interfering substances are present.
The method is based on the principle that this compound absorbs ultraviolet radiation at a specific wavelength. A standard calibration curve is constructed by measuring the absorbance of a series of solutions of known concentrations of this compound at its wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
The λmax for this compound is typically observed around 308 nm in a suitable solvent such as methanol (B129727) or ethanol. The method should be validated for linearity, accuracy, and precision within the desired concentration range.
A summary of a typical spectrophotometric method for the quantification of this compound is provided in Table 3.
Table 3: Summary of a Typical UV-Vis Spectrophotometric Method for this compound Quantification
| Parameter | Typical Condition |
|---|---|
| Instrument | UV-Vis Spectrophotometer |
| Solvent | Methanol or Ethanol |
| Wavelength of Maximum Absorbance (λmax) | ~308 nm |
| Calibration Range | e.g., 5-25 µg/mL |
| Linearity (r²) | > 0.998 |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structural identity and purity of 2-Bromosalicylic acid?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the aromatic proton environment (e.g., splitting patterns for brominated positions) and carbon backbone. FT-IR can validate the carboxylic acid (-COOH) and phenolic -OH groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity, HPLC with UV detection (λ = 254 nm) is advised, using a C18 column and acetonitrile/water mobile phase (adjusted to pH 2.5 with phosphoric acid) . Always compare retention times and spectral data against certified reference materials or literature values .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction conditions rigorously: solvent ratios (e.g., glacial acetic acid as both solvent and catalyst), temperature control (±1°C), and stoichiometry (e.g., bromine or N-bromosuccinimide equivalents). Include step-by-step purification protocols (e.g., recrystallization solvents, vacuum filtration parameters). Publish detailed experimental sections in the main manuscript, with supplementary files providing raw spectral data, chromatograms, and crystallographic parameters (if applicable) .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile byproducts (e.g., residual solvents) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile impurities. Validate methods via spike-and-recovery experiments at concentrations ≥0.1% w/w. Report limits of detection (LOD) and quantification (LOQ) in supplementary materials, adhering to ICH Q3 guidelines .
Advanced Research Questions
Q. How should researchers address contradictions between theoretical and experimental pKa values for this compound?
- Methodological Answer : Perform computational chemistry (e.g., DFT calculations at the B3LYP/6-311+G(d,p) level) to model solvation effects and intramolecular hydrogen bonding. Experimentally, use potentiometric titration in varied solvent systems (e.g., water, DMSO) to assess pH-dependent dissociation. Compare results with literature, and if discrepancies persist, evaluate instrumental calibration (e.g., electrode standardization) and sample hydration states .
Q. What experimental design strategies optimize the regioselective bromination of salicylic acid derivatives?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables: catalyst type (e.g., FeCl₃ vs. AlCl₃), solvent polarity, and temperature. Use response surface methodology (RSM) to model yield vs. reaction time. Validate with -NMR to confirm bromine position (e.g., ortho vs. para to -COOH). For mechanistic insights, conduct kinetic studies under inert atmospheres to rule out oxidative side reactions .
Q. How can researchers resolve conflicting data on the thermal stability of this compound in solid-state vs. solution-phase studies?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for solid-state decomposition profiles. In solution, use UV-Vis spectroscopy to monitor degradation kinetics at elevated temperatures. Cross-reference with Arrhenius plots to identify activation energies. If contradictions arise, assess solvent interactions (e.g., protonation states in acidic vs. neutral solutions) and crystallinity effects .
Q. What methodologies validate the role of this compound as a substrate in enzyme inhibition studies?
- Methodological Answer : Use competitive inhibition assays (e.g., Lineweaver-Burk plots) with purified enzymes (e.g., cyclooxygenase isoforms). Characterize binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Confirm specificity using knock-out models or siRNA silencing. Publish raw kinetic data and statistical analyses (e.g., ANOVA with post-hoc tests) in supplementary files .
Methodological Best Practices
- Data Sharing : Deposit spectral datasets in repositories like Figshare or Zenodo, citing DOIs in publications .
- Ethical Reporting : Disclose all modifications to established protocols (e.g., adjusted reaction times) and conflicts of interest (e.g., reagent suppliers) .
- Replication : Provide step-by-step videos or interactive schematics in supplementary materials for critical procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
